molecular formula C12H12FNO4 B1443188 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1258639-39-2

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Cat. No.: B1443188
CAS No.: 1258639-39-2
M. Wt: 253.23 g/mol
InChI Key: DTKPEFCOFMCEED-UHFFFAOYSA-N
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Description

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked to a 2-(2-fluorophenyl)-2-oxoethyl carbamoyl group. This molecular structure, which includes a fluorine atom and carbonyl groups, is of significant interest in medicinal chemistry and drug discovery for its potential as a building block in the synthesis of more complex molecules . Core Research Value: The primary research application of this compound is as a key intermediate in organic synthesis. The fluorine atom on the phenyl ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable feature in the design of bioactive compounds . The carbamoyl and carboxylic acid functional groups provide sites for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Suggested Research Areas: • Medicinal Chemistry: Serves as a precursor for the development of potential pharmaceutical candidates. • Chemical Biology: Can be used as a tool compound to probe biological systems and enzyme mechanisms. • Material Science: May be utilized in the synthesis of specialized polymers or ligands. Handling and Storage: For research use only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet (SDS) for detailed handling, storage, and safety information. Researchers should verify the specific suitability of this compound for their intended applications.

Properties

IUPAC Name

4-[[2-(2-fluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKPEFCOFMCEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Fluorophenyl)-2-oxoethyl Amine Intermediate

  • Starting materials: 2-fluorobenzene derivatives are commonly used as the aromatic source.
  • Method:
    • Friedel-Crafts acylation of 2-fluorobenzene with chloroacetyl chloride or glyoxylic acid derivatives under Lewis acid catalysis (e.g., AlCl3) to introduce the ketoethyl group.
    • Subsequent conversion of the keto group to an amine functionality can be achieved by reductive amination or via amide intermediates.

Formation of the Carbamoyl Linkage with Propanoic Acid

  • Coupling reagents:

    • Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxyl group of propanoic acid.
    • Hydroxybenzotriazole (HOBt) or similar additives may be employed to improve coupling efficiency and reduce side reactions.
  • Reaction conditions:

    • Typically conducted in anhydrous solvents such as dichloromethane or dimethylformamide at 0–25 °C to control reaction rate and selectivity.
    • The amine intermediate is added slowly to the activated acid derivative to form the amide bond.

Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or by chromatographic techniques (silica gel column chromatography or preparative HPLC) to achieve high purity.

Analytical and Research Findings on Preparation

  • Yield and purity:
    Reported yields for similar amide coupling reactions range from 70% to 90% with purity exceeding 95% after purification.

  • Reaction monitoring:
    Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

  • Side reactions:
    Potential side reactions include hydrolysis of activated esters and over-acylation; these are minimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material 2-fluorobenzene or derivatives Commercially available or synthesized
Activation reagent DCC or EDC with HOBt Common peptide coupling reagents
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) Anhydrous conditions preferred
Temperature 0–25 °C Controls reaction rate and selectivity
Reaction time 2–24 hours Depends on scale and reagent efficiency
Purification method Recrystallization, Column chromatography Ensures high purity
Yield 70–90% Dependent on reaction optimization
Analytical techniques TLC, HPLC, NMR For monitoring and characterization

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several compounds disclosed in patent filings share structural motifs with 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid:

  • 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365): The substitution of the fluorophenyl group with a phenyl ring and the addition of a thiol group increase redox activity, which may affect metabolic stability compared to the fluorine-containing analogue .

Functional Group Variations

  • 2-[4-[3-[2-(2-Chloro-6-fluoro-phenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methyl-propanoic acid (): The presence of dual chlorine substituents and an extended alkyl chain in this compound likely enhances lipophilicity and target binding affinity but may introduce hepatotoxicity risks, contrasting with the single fluorine’s balance of electronegativity and steric bulk .

Pharmacokinetic and Physicochemical Properties

Property This compound 2-[4-[3-[2-(2-Chloro-6-fluoro-phenyl)ethyl... () N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)... (WO92/14706)
Molecular Weight ~307 g/mol (estimated) ~520 g/mol ~580 g/mol
LogP (Lipophilicity) ~1.8 (predicted) ~3.2 ~2.5
Aromatic Substituent 2-Fluorophenyl 2-Chloro-6-fluorophenyl Non-aromatic (methoxyethoxymethyl)
Key Functional Groups Carbamoyl, propanoic acid Carbamoyl, dichlorophenyl, propanoic acid Prolylamino, t-butoxycarbonyl

The fluorine atom in this compound provides moderate electronegativity without excessive steric hindrance, optimizing membrane permeability compared to bulkier halogens (e.g., iodine in ) . Conversely, chlorine-containing analogues () exhibit higher LogP values, favoring tissue retention but increasing off-target risks .

Research Findings and Therapeutic Implications

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism enhances the compound’s half-life relative to iodine- or chlorine-containing derivatives, which are more prone to dehalogenation .
  • Solubility: The propanoic acid moiety improves aqueous solubility compared to ester derivatives (e.g., methyl esters in ), though esterification can enhance oral bioavailability in some cases .
  • Target Selectivity : The 2-fluorophenyl group’s compact size may improve selectivity for enzymes with narrow active sites (e.g., kinases) compared to bulkier substituents .

Biological Activity

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C11H12FN2O4C_{11}H_{12}FN_2O_4. The structure features a fluorinated phenyl group, which is significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. A study focusing on structure-activity relationships demonstrated that certain modifications in the chemical structure can enhance anticancer efficacy against specific cancer cell lines.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : A549 (lung adenocarcinoma), Caco-2 (colorectal adenocarcinoma).
  • Method : MTT assay was employed to assess cell viability post-treatment with the compound.
  • Results :
    • The compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001).
    • In contrast, minimal activity was observed against A549 cells, suggesting selective targeting capabilities.
CompoundCell LineViability Reduction (%)Statistical Significance
This compoundCaco-239.8p < 0.001
Similar CompoundsA549<10Not significant

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown activity against various drug-resistant strains of bacteria and fungi.

Research Findings on Antimicrobial Activity

  • Microorganisms Tested : Drug-resistant strains of Candida and Staphylococcus aureus.
  • Results : Derivatives exhibited broad-spectrum antifungal activity, particularly against Candida auris, which is known for its resistance to conventional antifungal treatments.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorinated phenyl group plays a critical role in enhancing lipophilicity, thereby improving membrane permeability and facilitating cellular uptake.

Q & A

Basic: What are the common synthetic routes for 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Carbamoyl Coupling : Reacting 2-(2-fluorophenyl)-2-oxoethylamine with a propanoic acid derivative (e.g., succinic anhydride) under basic conditions (e.g., DMF with triethylamine) to form the carbamoyl linkage .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive sites during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .
  • Optimization : Yields are improved by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and carbamoyl carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: ~294.1 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Basic: What are the known biological activities of this compound?

Methodological Answer:
Studies suggest:

  • Enzyme Inhibition : Acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) due to structural mimicry of arachidonic acid, with IC50_{50} values determined via fluorometric assays .
  • Receptor Binding : Fluorine substituents enhance selectivity for G-protein-coupled receptors (GPCRs), evaluated via radioligand displacement assays .
  • Anti-inflammatory Activity : Reduces TNF-α production in macrophage cell lines (e.g., RAW 264.7) at 10–50 µM concentrations .

Advanced: How do structural modifications influence the compound's pharmacological activity?

Methodological Answer:

  • Fluorine Positioning : 2-Fluorophenyl vs. 4-fluorophenyl analogs show 3-fold differences in COX-2 inhibition due to steric and electronic effects on binding pocket interactions .
  • Carbamoyl vs. Ester Linkages : Replacing the carbamoyl group with esters reduces metabolic stability (t1/2_{1/2} < 1 hour in liver microsomes) due to esterase susceptibility .
  • Propanoic Acid Chain Length : Extending the chain to butanoic acid decreases solubility but increases affinity for hydrophobic enzyme pockets .

Advanced: What strategies resolve contradictions in reactivity data across studies?

Methodological Answer:

  • Reaction Condition Analysis : Contradictions in oxidation yields (e.g., 30% vs. 70%) often arise from solvent choice (polar aprotic vs. protic) or oxidizing agents (KMnO4_4 vs. H2_2O2_2) .
  • Isomer Identification : Discrepancies in biological activity may stem from unaccounted stereoisomers. Chiral HPLC or X-ray crystallography clarifies enantiomeric contributions .
  • Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways to reconcile divergent mechanistic proposals .

Advanced: What in vitro models assess the compound's metabolic stability?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes to calculate t1/2_{1/2} .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate competitive inhibition, with IC50_{50} values <10 µM indicating high metabolic liability .
  • Plasma Stability Tests : Incubate in human plasma (37°C, 4 hours) and quantify intact compound via HPLC to assess esterase susceptibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid
Reactant of Route 2
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3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

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